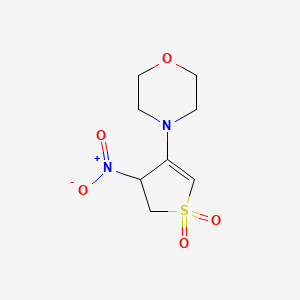
4-(allyloxy)-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(allyloxy)-N-3-pyridinylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as APB and is a derivative of benzamide. The chemical structure of APB consists of a pyridine ring attached to a benzene ring, with an allyloxy group attached to the pyridine ring.
科学研究应用
APB has been studied extensively for its potential applications in various fields of research. One of the most promising applications of APB is in the study of ion channels. APB has been shown to modulate the activity of ion channels, particularly the voltage-gated potassium channels. This modulation can lead to changes in the electrical activity of cells, which can have significant implications in the field of neuroscience.
作用机制
The mechanism of action of APB involves the modulation of ion channels, particularly the voltage-gated potassium channels. APB binds to the channel and alters its activity, leading to changes in the electrical activity of cells. This modulation can have significant implications in the field of neuroscience, as it can affect the firing of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APB are primarily related to its modulation of ion channels. APB has been shown to increase the duration of action potentials in neurons, which can affect the firing of neurons. This modulation can have significant implications in the field of neuroscience, as it can affect the transmission of information between neurons.
实验室实验的优点和局限性
One of the main advantages of APB is its ability to modulate ion channels, particularly the voltage-gated potassium channels. This modulation can lead to changes in the electrical activity of cells, which can have significant implications in the field of neuroscience. However, one of the limitations of APB is its specificity. APB has been shown to modulate other ion channels in addition to the voltage-gated potassium channels, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of APB. One potential direction is the study of its effects on other ion channels. APB has been shown to modulate other ion channels in addition to the voltage-gated potassium channels, and further research is needed to understand the implications of this modulation. Another potential direction is the study of the effects of APB on neuronal networks. APB has been shown to affect the firing of neurons, and further research is needed to understand how this modulation affects the function of neuronal networks. Finally, the development of more specific modulators of ion channels, such as APB, is an area of active research.
合成方法
The synthesis of APB involves the reaction of 3-pyridinylboronic acid with 4-(allyloxy)benzoyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a pure product. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
4-prop-2-enoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h2-9,11H,1,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJKGOKGIBKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367851 |
Source


|
| Record name | 4-Allyloxy-N-pyridin-3-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyloxy-N-pyridin-3-yl-benzamide | |
CAS RN |
443731-54-2 |
Source


|
| Record name | 4-Allyloxy-N-pyridin-3-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)


![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)

![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5234555.png)
![N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234560.png)
